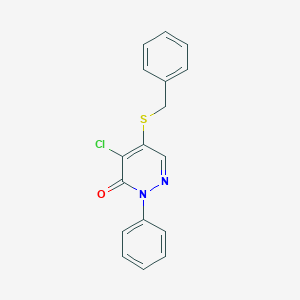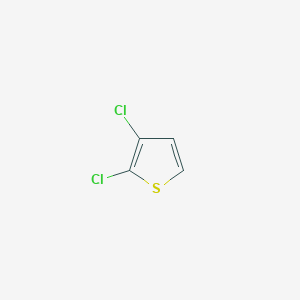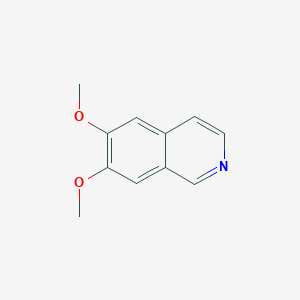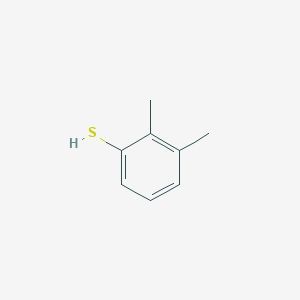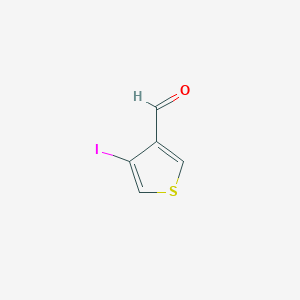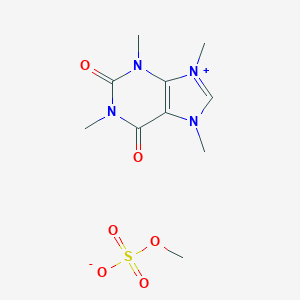
2,3,6,9-Tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,9-Tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate, commonly known as MTT, is a yellow water-soluble tetrazolium salt. It is widely used in scientific research as a reagent for measuring cell viability and proliferation. MTT has been used to study the effects of various drugs, toxins, and other agents on cells, as well as to investigate the mechanisms of action of these agents.
Wirkmechanismus
MTT works by being reduced by living cells to formazan, a purple-colored compound that is insoluble in water. The amount of formazan produced is directly proportional to the number of viable cells present in the culture. This reaction is catalyzed by mitochondrial dehydrogenases, which are enzymes found in the mitochondria of living cells.
Biochemical and Physiological Effects
MTT has no known biochemical or physiological effects on cells or organisms. It is simply a reagent that is used to measure the viability and proliferation of cells in culture.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTT in lab experiments is that it is a relatively simple and inexpensive reagent to use. It can be easily added to cell cultures and does not require any specialized equipment or expertise to use. Additionally, MTT assays are highly reproducible and can be used to generate quantitative data.
One limitation of MTT assays is that they are not suitable for all types of cells. Some cell types may not produce enough mitochondrial dehydrogenases to catalyze the reduction of MTT to formazan. Additionally, MTT assays may not be suitable for measuring the effects of certain drugs or toxins on cells, as these agents may interfere with the mitochondrial dehydrogenases that catalyze the reaction.
Zukünftige Richtungen
There are several potential future directions for research involving MTT. One area of interest is the development of new and improved tetrazolium salts that can be used in cell viability assays. Another area of interest is the development of new methods for measuring cell viability and proliferation that do not rely on MTT or other tetrazolium salts. Finally, there is ongoing research into the mechanisms of action of MTT and other tetrazolium salts, which may lead to new insights into the biology of living cells.
Synthesemethoden
MTT can be synthesized by the reaction of tetrazolium salts with dimethyl sulphoxide and formaldehyde. The resulting MTT crystals are then purified and dried. This method of synthesis has been used for many years and is well-established in the scientific community.
Wissenschaftliche Forschungsanwendungen
MTT is used in a wide range of scientific research applications, including cell viability assays, proliferation assays, and cytotoxicity assays. It is a popular reagent for measuring the effects of drugs, toxins, and other agents on cells, as well as for investigating the mechanisms of action of these agents.
Eigenschaften
CAS-Nummer |
18623-34-2 |
|---|---|
Produktname |
2,3,6,9-Tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate |
Molekularformel |
C10H16N4O6S |
Molekulargewicht |
320.32 g/mol |
IUPAC-Name |
methyl sulfate;1,3,7,9-tetramethylpurin-9-ium-2,6-dione |
InChI |
InChI=1S/C9H13N4O2.CH4O4S/c1-10-5-11(2)7-6(10)8(14)13(4)9(15)12(7)3;1-5-6(2,3)4/h5H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
CODOGAUIMIDHBR-UHFFFAOYSA-M |
SMILES |
CN1C=[N+](C2=C1C(=O)N(C(=O)N2C)C)C.COS(=O)(=O)[O-] |
Kanonische SMILES |
CN1C=[N+](C2=C1C(=O)N(C(=O)N2C)C)C.COS(=O)(=O)[O-] |
Andere CAS-Nummern |
18623-34-2 |
Synonyme |
2,3,6,9-tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)



